ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate
Description
Ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a structurally complex pyrrole-based compound characterized by a conjugated enone system, a cyano group, and a 2-methyl-4-nitroanilino substituent. The compound’s synthesis likely involves condensation reactions between substituted anilines and activated carbonyl precursors, as seen in analogous protocols (e.g., reactions of ethyl cyanoacetate with pyrrole derivatives under reflux conditions in 1,4-dioxane and triethylamine) .
Properties
IUPAC Name |
ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-5-35-26(32)19-6-8-22(9-7-19)29-17(3)13-20(18(29)4)14-21(15-27)25(31)28-24-11-10-23(30(33)34)12-16(24)2/h6-14H,5H2,1-4H3,(H,28,31)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGUNDHNJMVTL-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula
The molecular formula of this compound is .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds displayed moderate to significant antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Research has shown that derivatives of this compound may possess anticancer properties. A notable study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involved the inhibition of cell proliferation and promotion of cell cycle arrest .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting cholinesterase enzymes, which are crucial in neurotransmission. For example, one study reported an IC50 value of 46.42 µM for butyrylcholinesterase inhibition .
Case Study 1: Antimicrobial Screening
In a controlled laboratory setting, derivatives of this compound were screened against a panel of bacteria and fungi. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity. The study concluded that structural modifications could significantly influence biological efficacy .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of related compounds, where it was found that specific derivatives could inhibit tumor growth in vitro. The study utilized various cancer cell lines and assessed cell viability using MTT assays. The results indicated that certain modifications to the compound structure led to increased cytotoxicity against breast cancer cells .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 50 | |
| Compound B | Antifungal | 30 | |
| Compound C | Cholinesterase Inhibitor | 46.42 | |
| Compound D | Anticancer (Breast) | 25 |
Table 2: Structure Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Nitro Group | Increases antibacterial activity |
| Methyl Substituents | Enhances lipophilicity and potency |
| Cyano Group | Critical for enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the aniline ring, ester groups, or pyrrole modifications. Key comparisons are outlined below:
Table 1: Physicochemical and Structural Comparison
Key Findings:
Substituent Effects on Lipophilicity (XLogP3): The target compound (XLogP3 ~5.8) is more lipophilic than Analog 1 (XLogP3 5.1), attributed to the electron-withdrawing nitro group enhancing hydrophobic interactions compared to the electron-donating methoxy group . Analog 2, lacking the extended enone-aniline system, exhibits significantly lower lipophilicity (XLogP3 2.5), emphasizing the role of bulky substituents in modulating solubility .
Hydrogen-Bonding Capacity: The nitro group in the target compound increases hydrogen-bond acceptors (6 vs.
Synthetic Flexibility: Analog 1 and the target compound likely share a common synthesis route involving ethyl cyanoacetate and substituted anilines, as demonstrated in analogous protocols . Analog 2 employs methyl esterification and a simplified pyrrole backbone, reducing synthetic complexity .
Stability and Reactivity: The nitro group in the target compound may confer instability under reductive conditions, whereas the methoxy group in Analog 1 enhances oxidative stability . The cyano group in all compounds contributes to electrophilicity, enabling nucleophilic additions or cyclizations.
Research Implications and Limitations
- Computational Studies: Density functional theory (DFT) methods (e.g., B3LYP) could predict electronic properties (e.g., charge distribution, frontier orbitals) to rationalize reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
